molecular formula C8H6BrN3 B598273 3-(2-Bromophenyl)-4H-1,2,4-triazole CAS No. 118863-61-9

3-(2-Bromophenyl)-4H-1,2,4-triazole

Cat. No.: B598273
CAS No.: 118863-61-9
M. Wt: 224.061
InChI Key: LSWFPACWJIHFDN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromophenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, exploring its potential as a bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4H-1,2,4-triazole
  • 3-(2-Fluorophenyl)-4H-1,2,4-triazole
  • 3-(2-Methylphenyl)-4H-1,2,4-triazole

Uniqueness

3-(2-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-bromophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWFPACWJIHFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682057
Record name 5-(2-Bromophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118863-61-9
Record name 5-(2-Bromophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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